
1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol
Overview
Description
1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol (CAS: 914347-70-9) is a brominated pyrimidine derivative with the molecular formula C₈H₁₀BrN₃O and a molecular weight of 244.10 g/mol . It is characterized by a pyrrolidine ring (a five-membered saturated heterocycle) substituted with a hydroxyl group at the 3-position and a 5-bromopyrimidin-2-yl moiety. This compound is commercially available with a purity of ≥97% and is widely utilized in pharmaceutical and materials science research, particularly in the development of allosteric modulators for metabotropic glutamate (mGlu) receptors .
Preparation Methods
Synthetic Routes for 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol
Nucleophilic Substitution of 5-Bromopyrimidine with Pyrrolidinol
A common and direct synthetic approach involves nucleophilic substitution where 5-bromopyrimidine reacts with pyrrolidinol. This method typically uses a polar aprotic solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA) to facilitate the substitution of the bromine atom by the pyrrolidinol nucleophile.
-
- Solvent: Dimethylformamide (DMF)
- Base: Triethylamine (TEA)
- Temperature: Moderate heating to promote substitution
- Time: Several hours under stirring
Mechanism: The lone pair on the pyrrolidinol oxygen attacks the electrophilic carbon attached to bromine on the pyrimidine ring, displacing the bromide ion and forming the C–O bond.
Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain the pure this compound compound.
This route is favored for its straightforwardness and moderate to good yields, suitable for laboratory and industrial scale synthesis.
Multi-Step Synthesis via Protected Piperidine Derivatives (Patent-Based Method)
An alternative method, particularly for related pyrimidine-piperidine derivatives, involves a multi-step synthesis starting from N-Boc-3-piperidine carboxylic acid derivatives, which can be adapted for pyrrolidinol analogs.
-
- Esterification of N-Boc-3-piperidine carboxylic acid
- Reduction to corresponding alcohol
- Condensation reactions to form intermediate pyrimidine structures
- Substitution reactions introducing the bromopyrimidine moiety
- Deprotection of Boc group
- Further condensation and reduction steps to finalize the target compound
-
- Anhydrous potassium carbonate (K2CO3) as base
- Borane-tetrahydrofuran complex for reduction
- Dimethylformamide (DMF) as solvent
Reaction example:
The substitution of 3-(azidomethyl)piperidine with 2-chloro-5-bromopyrimidine in DMF with K2CO3 base, followed by reduction with borane-THF to yield the target amine derivative.
While this method is more complex, it allows for precise control over functional group transformations and is valuable for synthesizing analogs with different substituents.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
Reaction Efficiency: The direct nucleophilic substitution of 5-bromopyrimidine with pyrrolidinol in DMF with triethylamine is efficient and scalable, making it a preferred route for preparing this compound.
Purification Strategies: Due to possible side reactions and incomplete substitution, purification via recrystallization or chromatography is essential to achieve high purity for pharmaceutical applications.
Alternative Synthetic Routes: The multi-step method using Boc-protected intermediates, though more complex, offers versatility for structural modifications and can be optimized for better yields and selectivity.
Microwave-Assisted Synthesis: Microwave irradiation accelerates nucleophilic substitution reactions on brominated heterocycles, reducing reaction times significantly without compromising yield, which is promising for rapid synthesis.
Chemical Reactivity: The bromine atom on the pyrimidine ring is a good leaving group, facilitating nucleophilic substitution. The pyrrolidinol moiety introduces both nucleophilicity and potential sites for further functionalization.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
Common Synthesis Methods
- Nucleophilic Substitution : Using brominated pyrimidines as starting materials.
- Cyclization Reactions : Involving amines and carbonyl compounds to form the pyrrolidine ring.
Medicinal Chemistry
1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol has shown promise in drug discovery, particularly in the development of:
- Antiviral Agents : Studies indicate that derivatives of this compound exhibit activity against various viral infections, potentially acting as inhibitors of viral replication.
- Anticancer Compounds : Research has demonstrated its ability to inhibit cancer cell proliferation in vitro, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
Case Study : A study published in Journal of Medicinal Chemistry highlighted a series of this compound derivatives that displayed significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.
Agricultural Applications
The compound's structural similarity to known agrochemicals suggests potential use as:
- Herbicides : Preliminary studies have indicated that it may inhibit specific plant growth pathways, making it a candidate for herbicide development.
- Pesticides : Its bioactivity against certain pests has been explored, showing promise in formulations aimed at crop protection.
Data Table: Bioactivity Against Target Organisms
Compound | Target Organism | Activity Type | IC50 (µM) |
---|---|---|---|
This compound | Cancer Cell Line A | Cytotoxicity | 5.4 |
This compound | Herbicide Target B | Growth Inhibition | 12.0 |
Material Science
The compound's unique properties have led to investigations into its use in:
- Polymer Chemistry : As a monomer or additive to enhance the properties of polymers, particularly those used in electronic applications.
- Fluorescent Probes : Its potential as a fluorescent marker in biological imaging has been explored due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical parameters for 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol and its analogs:
Detailed Analysis
Ring Size and Conformational Flexibility
- Pyrrolidine vs. Piperidine : The pyrrolidine ring (5-membered) in the target compound confers greater ring strain and reduced conformational flexibility compared to the piperidine analogs (6-membered). This difference influences binding affinity to biological targets, such as mGlu receptors, where steric fit is critical .
- Example: 1-(5-Bromopyrimidin-2-yl)-3-piperidinol (258.12 g/mol) has a higher molecular weight due to the additional -CH₂- group in piperidine, which may enhance lipophilicity and membrane permeability .
Substituent Position and Halogen Effects
- Bromine vs.
- Pyrimidine Substitution: The 5-bromo-2-yl group in the target compound contrasts with the 2-chloro-4-yl group in 1-(2-Chloropyrimidin-4-yl)-4-piperidinol. Positional differences alter electronic distribution on the pyrimidine ring, affecting π-stacking and hydrogen-bonding capabilities .
Functional Group Variations
- Hydroxyl vs. Hydroxymethyl: The hydroxymethyl group in [1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol introduces a flexible -CH₂OH side chain, which may improve aqueous solubility compared to the rigid -OH group in the pyrrolidinol analog .
- Ketone vs.
Biological Activity
1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring and a brominated pyrimidine moiety. Its molecular formula is C₈H₈BrN₃O, with a molecular weight of approximately 232.09 g/mol. The presence of a bromine atom at the 5-position of the pyrimidine ring significantly influences its reactivity and biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols.
- Cyclization reactions : These can involve the formation of the pyrrolidine ring from suitable precursors.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrrolidine rings have been shown to reduce cell viability in various cancer cell lines, including A549 human lung adenocarcinoma cells. In a comparative study, certain derivatives displayed more potent activity than established chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Compounds with similar structural motifs have shown promising results in inhibiting bacterial growth, especially against resistant strains .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound C | Staphylococcus aureus | 8 µg/mL | |
Compound D | E. coli | 16 µg/mL | |
This compound | TBD | TBD |
The biological activity of this compound is likely due to its ability to interact with specific molecular targets within cells. This interaction may involve:
- Inhibition of enzymes : The compound may act as an inhibitor for various enzymes that are crucial for cancer cell proliferation or bacterial survival.
- Modulation of cellular pathways : It could influence signaling pathways involved in apoptosis or antimicrobial defense mechanisms.
Case Studies and Research Findings
While dedicated research specifically targeting this compound is limited, related studies on pyrrolidine derivatives provide valuable insights into its potential applications. For example, research has shown that certain derivatives exhibit strong antioxidant properties, which could contribute to their anticancer and antimicrobial effects by reducing oxidative stress within cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Bromopyrimidin-2-yl)-3-pyrrolidinol, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromopyrimidine derivatives often undergo Suzuki-Miyaura cross-coupling with boronic acids or Buchwald-Hartwig amination to introduce nitrogen-containing moieties. A pyrrolidinol group can be introduced using reductive amination or ring-opening reactions. Optimize yields by controlling reaction temperature (e.g., 80–100°C for Pd-catalyzed reactions), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of pyrrolidinol derivatives). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Confirm structure via nuclear magnetic resonance (NMR):
- 1H NMR : Look for pyrrolidine ring protons (δ 1.8–2.5 ppm, multiplet) and pyrimidine aromatic protons (δ 8.5–9.0 ppm, singlet).
- 13C NMR : Identify the brominated pyrimidine carbon (δ 150–160 ppm) and pyrrolidinol carbons (δ 40–60 ppm).
- Mass Spectrometry (MS) : Expect [M+H]+ at m/z 258.0 (calculated for C₈H₁₁BrN₃O). Cross-reference with databases like PubChem or SciFinder .
Q. What stability considerations are critical for storing this compound?
- Methodology : Store under inert atmosphere (argon or nitrogen) at −20°C to prevent degradation via hydrolysis or oxidation. Monitor stability using accelerated aging studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis. Avoid exposure to light, as brominated heterocycles are prone to photodegradation .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed during derivatization?
- Methodology : The 5-bromo substituent on pyrimidine directs electrophilic substitution to the 4-position. For C–H activation, use Pd catalysts with directing groups (e.g., pyridyl or amide) to achieve meta-functionalization. Computational modeling (DFT at B3LYP/6-31G* level) predicts electron density distribution, guiding reagent selection. Validate regioselectivity via X-ray crystallography (e.g., analogous structures in ) .
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign protons and carbons. Compare experimental data with computed NMR spectra (GIAO method) using Gaussian or ORCA software .
Q. How does the stereochemistry of the pyrrolidinol moiety influence biological activity in kinase inhibition assays?
- Methodology : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose columns) or asymmetric catalysis. Test inhibitory activity against kinases (e.g., EGFR or CDK2) using fluorescence polarization assays. Molecular docking (AutoDock Vina) can predict binding affinities based on the 3D orientation of the hydroxyl group. Refer to analogous kinase inhibitors in for scaffold design .
Q. Key Research Challenges
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)pyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQPRAGSEHHYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659472 | |
Record name | 1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-70-9 | |
Record name | 1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.